molecular formula C10H14FNO2S B270674 N-(sec-butyl)-3-fluorobenzenesulfonamide

N-(sec-butyl)-3-fluorobenzenesulfonamide

Cat. No.: B270674
M. Wt: 231.29 g/mol
InChI Key: MPUGHUQPPKUEFJ-UHFFFAOYSA-N
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Description

N-(sec-butyl)-3-fluorobenzenesulfonamide is a sulfonamide derivative characterized by a fluorinated benzene ring substituted at the meta-position and a sec-butyl amine group attached to the sulfonamide nitrogen. The 3-fluoro isomer is presumed to share similar physicochemical properties, with the fluorine position being the primary structural distinction.

Synthesis of such compounds typically involves nucleophilic substitution reactions between sulfonyl chlorides and amines. For example, describes the use of sec-butylamine in THF with DIEA as a base for synthesizing structurally related triazine-sulfonamide derivatives . This method may be adaptable for this compound synthesis using 3-fluorobenzenesulfonyl chloride.

Properties

Molecular Formula

C10H14FNO2S

Molecular Weight

231.29 g/mol

IUPAC Name

N-butan-2-yl-3-fluorobenzenesulfonamide

InChI

InChI=1S/C10H14FNO2S/c1-3-8(2)12-15(13,14)10-6-4-5-9(11)7-10/h4-8,12H,3H2,1-2H3

InChI Key

MPUGHUQPPKUEFJ-UHFFFAOYSA-N

SMILES

CCC(C)NS(=O)(=O)C1=CC=CC(=C1)F

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC=CC(=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of fluorine on the benzene ring significantly impacts electronic properties and biological interactions:

  • N-(sec-butyl)-3-fluorobenzenesulfonamide (meta-fluoro): The asymmetric electron-withdrawing effect of fluorine may alter binding affinity to enzymatic targets compared to para-substituted analogs.

Key Observations :

  • Difluoro-substituted SulfaC shows the strongest binding, suggesting that electron-withdrawing groups enhance TPI inhibition .
  • The absence of an amino group in this compound may reduce binding compared to SulfaE/SulfaC, but the sec-butyl group could improve lipophilicity.

Physicochemical Properties

Molecular weight and substituent effects influence solubility and stability:

  • N-(sec-butyl)-3-iodo-4-methoxybenzenesulfonamide (CAS 791804-86-9): With iodine and methoxy groups, this compound has a molecular weight of 369.22 g/mol, significantly higher than the 3-fluoro analog. The iodine atom increases steric hindrance and may reduce metabolic stability .

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